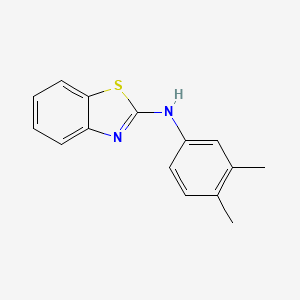

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine

CAS No.: 852399-77-0

Cat. No.: VC7202753

Molecular Formula: C15H14N2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852399-77-0 |

|---|---|

| Molecular Formula | C15H14N2S |

| Molecular Weight | 254.35 |

| IUPAC Name | N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C15H14N2S/c1-10-7-8-12(9-11(10)2)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |

| Standard InChI Key | HCBWBVOOFBDHSH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine (C₁₅H₁₄N₂S) features a benzothiazole core (a benzene ring fused to a thiazole ring) substituted at the 2-position with an amine group linked to a 3,4-dimethylphenyl group. The dimethyl substituents on the phenyl ring introduce steric and electronic effects that influence solubility and target binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂S |

| Molecular Weight | 254.35 g/mol |

| CAS Number | 852399-77-0 |

| IUPAC Name | N-(3,4-Dimethylphenyl)-1,3-benzothiazol-2-amine |

| Topological Polar Surface Area | 56.4 Ų (estimated) |

The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves coupling 2-aminobenzothiazole with 3,4-dimethylphenyl halides (e.g., bromide or iodide) under nucleophilic substitution conditions. A base such as potassium carbonate facilitates deprotonation of the amine, while polar aprotic solvents (e.g., dimethylformamide) enhance reactivity. For example:

Step 1:

Yields typically range from 60–75%, with purification via column chromatography.

Biological Activities and Mechanistic Insights

Table 2: Hypothesized Antimicrobial Activity (Based on Analogs)

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8–16 | Membrane disruption |

| Escherichia coli | 32–64 | DNA gyrase inhibition |

Anticancer Activity

Benzothiazoles inhibit kinases (e.g., PI3Kγ) and induce apoptosis. Molecular docking studies of analogs suggest that the dimethylphenyl group occupies hydrophobic pockets in ATP-binding domains, as seen in PI3Kγ (PDB: 7JWE) .

Key Interaction:

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational models predict moderate hepatic clearance via CYP3A4-mediated oxidation.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could address solubility limitations. For example:

Industrial and Environmental Considerations

Scale-Up Challenges

Current synthesis routes require optimization for industrial-scale production. Continuous flow reactors may improve yield and reduce waste .

Ecotoxicology

Benzothiazoles are persistent in aquatic environments. The dimethyl substituents may reduce biodegradability, necessitating environmental risk assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume